N-carbamimidoyl-2-(2-chlorophenyl)acetamide
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Overview
Description
N-carbamimidoyl-2-(2-chlorophenyl)acetamide is a chemical compound characterized by its unique structure, which includes a carbamimidoyl group attached to a 2-chlorophenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-carbamimidoyl-2-(2-chlorophenyl)acetamide typically involves the reaction of 2-chlorophenylacetic acid with carbamimidoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and control over reaction parameters. The use of advanced purification techniques, such as column chromatography or crystallization, ensures the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-carbamimidoyl-2-(2-chlorophenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous ether.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, N-carbamimidoyl-2-(2-chlorophenyl)acetamide serves as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties. Research is ongoing to explore its use in developing new therapeutic agents.
Medicine: this compound is being investigated for its potential medicinal applications, particularly in the treatment of various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which N-carbamimidoyl-2-(2-chlorophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-carbamimidoyl-2-(3-chlorophenyl)acetamide
N-carbamimidoyl-2-(4-chlorophenyl)acetamide
N-carbamimidoyl-2-(2-fluorophenyl)acetamide
Uniqueness: N-carbamimidoyl-2-(2-chlorophenyl)acetamide stands out due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and biological effects.
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Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(diaminomethylidene)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-7-4-2-1-3-6(7)5-8(14)13-9(11)12/h1-4H,5H2,(H4,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLRFAWVLZHUJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)N=C(N)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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